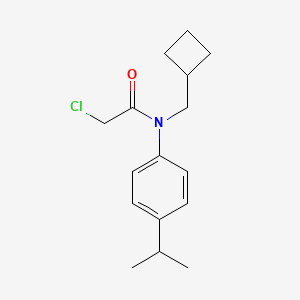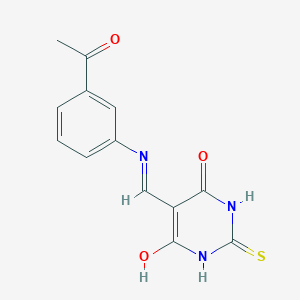![molecular formula C22H22F2N4O B2701013 N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251694-41-3](/img/structure/B2701013.png)
N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is also known as CFTR(inh)-172, and it has been found to have a significant impact on the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has explored the synthesis and anticonvulsant activity of new classes of 2-[(arylalky)amino]alkanamide derivatives. A notable study found that structurally novel classes of these compounds exhibit potent anticonvulsant properties and safety in preclinical tests, highlighting their potential as safer and more effective anticonvulsant agents (Pevarello et al., 1998).
Antimicrobial Activity
Derivatives of piperidine have been synthesized and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens affecting tomato plants. These compounds, through structure-activity relationship studies, have shown significant potent antimicrobial activities, indicating their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Corrosion Inhibition
The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been studied using quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the molecular basis of corrosion inhibition and design more efficient inhibitors for industrial applications (Kaya et al., 2016).
Alzheimer’s Disease Treatment
New N-substituted derivatives of piperidinyl-oxadiazoles were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds have been screened for enzyme inhibition activity against acetylcholinesterase, suggesting their potential in developing new treatments for Alzheimer’s disease (Rehman et al., 2018).
Antitumor Agents
Various benzamide derivatives have been synthesized and evaluated as selective serotonin 4 receptor agonists with potential applications in gastrointestinal motility disorders. Some of these compounds have shown promise as novel prokinetic agents with the potential for reduced side effects compared to existing therapies (Sonda et al., 2004).
Propiedades
IUPAC Name |
[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c1-13-6-7-18-20(27-17-10-15(23)9-16(24)11-17)19(12-25-21(18)26-13)22(29)28-8-4-3-5-14(28)2/h6-7,9-12,14H,3-5,8H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUWWNAYYCMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)F)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2700931.png)
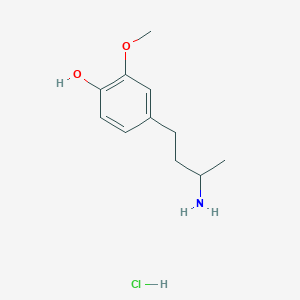
![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)

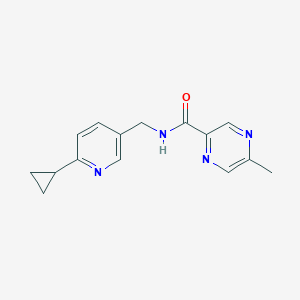

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)
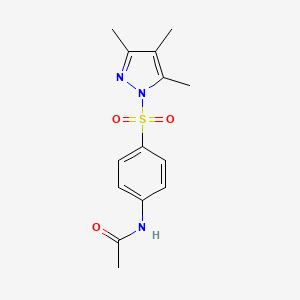
![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)
